
N-(5-chloro-2-hydroxyphenyl)biphenyl-4-carboxamide
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Overview
Description
N-(5-chloro-2-hydroxyphenyl)biphenyl-4-carboxamide is an organic compound that features a biphenyl core with a carboxamide group and a chlorinated hydroxyphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-hydroxyphenyl)biphenyl-4-carboxamide typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated benzene with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of Carboxamide Group: The carboxamide group can be introduced by reacting the biphenyl derivative with an appropriate amine under amide bond-forming conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Chlorination and Hydroxylation: The chlorinated hydroxyphenyl group can be introduced through electrophilic aromatic substitution reactions, where a phenol derivative is chlorinated using reagents like thionyl chloride or sulfuryl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-hydroxyphenyl)biphenyl-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of an amine derivative
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
N-(5-chloro-2-hydroxyphenyl)biphenyl-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-hydroxyphenyl)biphenyl-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-hydroxyphenyl)acetamide: Similar structure but with an acetamide group instead of a biphenyl carboxamide.
N-(5-chloro-2-hydroxyphenyl)piperidine-4-carboxamide: Contains a piperidine ring instead of a biphenyl core.
Uniqueness
N-(5-chloro-2-hydroxyphenyl)biphenyl-4-carboxamide is unique due to its biphenyl core, which imparts distinct physicochemical properties and potential for diverse applications compared to its analogs.
Properties
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO2/c20-16-10-11-18(22)17(12-16)21-19(23)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12,22H,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUOXPYTGUREKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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